molecular formula C18H19N5O5 B1453603 N6-Benzoyl-3'-O-methyladenosine CAS No. 85090-30-8

N6-Benzoyl-3'-O-methyladenosine

Número de catálogo: B1453603
Número CAS: 85090-30-8
Peso molecular: 385.4 g/mol
Clave InChI: MCFYIRSCNBGQBD-XWXWGSFUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

m6A is an RNA modification characterized by the addition of a benzoyl group at the N6 position of adenosine. It occurs predominantly in messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). This modification is reversible and dynamically regulated by a set of enzymes, including writers (such as METTL3, METTL14, and WTAP), erasers (such as FTO and ALKBH5), and readers (such as HNRNPA2B1, HNRNPC, and YTHDC1) .


Synthesis Analysis

The synthesis of m6A involves enzymatic processes. The methyltransferase complex, primarily METTL3 and METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine. This modification occurs co-transcriptionally during mRNA processing .


Molecular Structure Analysis

The molecular structure of m6A comprises an adenosine base with an additional benzoyl group attached to the N6 nitrogen atom. This modification alters the hydrogen bonding pattern and can influence RNA secondary structures and interactions with proteins .


Chemical Reactions Analysis

m6A participates in various chemical reactions within RNA molecules. It affects RNA folding, stability, and interactions with RNA-binding proteins (RBPs). Additionally, it impacts translation efficiency and splicing events .


Physical and Chemical Properties Analysis

  • pKa : Relevant for understanding its ionization behavior .

Aplicaciones Científicas De Investigación

Electrochemical Immunosensors for RNA Methylation Detection

N6-Benzoyl-3'-O-methyladenosine plays a role in the development of electrochemical immunosensors for detecting RNA methylation. For instance, an electrochemical immunosensor using gold nanoparticles modified electrodes was designed to detect N6-methyladenosine (m6A), a common modification in RNA, including mRNA. This immunosensor method shows potential for assaying the expression level of methylated RNA in biological samples, indicating its utility in understanding RNA modifications and related biological processes (Yin et al., 2015).

Computational Prediction of m6A Sites in RNA

Gene2vec is a deep learning technique used to predict N6-methyladenosine sites in mRNA. This innovative approach takes advantage of the abundance of m6A sites detected by high-throughput sequencing to discover the characteristics of m6A sequences. This method is significant for understanding RNA methylation patterns and their implications in various biological processes, including gene expression regulation (Zou et al., 2018).

Exploring m6A Methylation in Plant Biology

The role of N6-methyladenosine in plants is also a focus of research. Studies have systematically analyzed the structure and composition of plant m6A regulatory machinery. These insights into the biological functions of m6A in plant growth, development, and stress response could contribute to crop genetic improvement through epitranscriptome manipulation, highlighting the modification's importance across different biological kingdoms (Yue et al., 2019).

Role in Disease Progression, Particularly Cancer

Significant research has been conducted on the role of N6-methyladenosine in disease progression, with a focus on cancer. This RNA modification is dynamically regulated by various enzymes and affects RNA metabolism, which is involved in the pathogenesis of many diseases, including cancer. Understanding these modifications and their regulators provides insight into their potential biological roles in human tumors (Wang et al., 2020).

Involvement in Metabolic Diseases

N6-methyladenosine is closely related to the progression of metabolic diseases, such as obesity, diabetes, and cardiovascular diseases. Its prevalence in RNA methylation suggests a significant role in regulating RNAs that contribute to the development of these diseases. This research area is crucial for understanding the pathological mechanisms of metabolic diseases and potentially developing therapeutic strategies (Li et al., 2020).

Mecanismo De Acción

The functional significance of m6A lies in its regulatory roles. It influences RNA stability, localization, and translation. Readers recognize the modified sites and mediate downstream effects. For example, YTHDC1 promotes nuclear export of m6A-modified transcripts, while HNRNPA2B1 enhances translation .

Direcciones Futuras

: Tang, Y., Chen, K., Song, B., et al. (2021). m6A-Atlas: a comprehensive knowledgebase for unraveling the N6-methyladenosine (m6A) epitranscriptome. Nucleic Acids Research, 49(D1), D134–D143. DOI: 10.1093/nar/gkaa692

Propiedades

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFYIRSCNBGQBD-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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